molecular formula C11H13Cl2NO B312326 N-(2,3-dichlorophenyl)pentanamide

N-(2,3-dichlorophenyl)pentanamide

Cat. No.: B312326
M. Wt: 246.13 g/mol
InChI Key: BBKXFAJDCXLPPT-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2,3-dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, particularly as a precursor or intermediate in the synthesis of dopamine D3 receptor ligands . Its synthesis typically involves coupling a pentanamide moiety with a 2,3-dichlorophenyl-substituted piperazine or diazepane ring, yielding compounds with distinct pharmacological profiles. The dichlorophenyl group contributes to enhanced lipophilicity and receptor binding affinity, making it a key structural motif in neuroactive drug design .

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)pentanamide

InChI

InChI=1S/C11H13Cl2NO/c1-2-3-7-10(15)14-9-6-4-5-8(12)11(9)13/h4-6H,2-3,7H2,1H3,(H,14,15)

InChI Key

BBKXFAJDCXLPPT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Analogues with Varying Aryl Substituents

Substitution of the aryl group on the piperazine or diazepane ring significantly impacts physicochemical and pharmacological properties:

Compound Aryl Substituent Yield (%) Molecular Weight (g/mol) Key Observations
7v 2,3-Dichlorophenyl (diazepane) 38 503.0 Lower yield due to steric hindrance from the seven-membered diazepane ring.
7f 2,3-Dichlorophenyl (piperazine) 65 488.6 Higher yield with piperazine; improved synthetic accessibility.
7j 2-Cyanophenyl 41 474.5 Electron-withdrawing cyano group enhances metabolic stability.
7k 2-Trifluoromethylphenyl - 518.6 Fluorine atoms increase lipophilicity and blood-brain barrier penetration.
10d 2-Trifluoromethoxyphenyl 41 529.5 Trifluoromethoxy group improves receptor selectivity vs. dopamine D2 receptors.
11c (from ) 3,5-Dichlorophenyl 33 472.5 Symmetric substitution reduces binding affinity compared to 2,3-dichloro .

Key Findings :

  • Piperazine vs. Diazepane : Piperazine derivatives (e.g., 7f) exhibit higher synthetic yields (65% vs. 38% for diazepane-based 7v) due to reduced steric strain .
  • Electron-Withdrawing Groups: Cyanophenyl (7j) and trifluoromethylphenyl (7k) substituents enhance stability and bioavailability compared to halogens .
  • Substituent Position : 2,3-Dichlorophenyl derivatives show superior receptor affinity over 3,5-dichloro isomers, likely due to optimized steric and electronic interactions .

Variations in the Amide Linkage

The N-substituent on the pentanamide backbone influences solubility and target engagement:

Compound N-Substituent Molecular Weight (g/mol) Purity (%) Notes
7v 4-(Thiophen-3-yl)phenyl 503.0 - Thiophene enhances π-π stacking with aromatic receptor residues.
10g Quinolin-3-yl 488.6 >99.5 Quinoline improves water solubility via hydrogen bonding .
11c () 5-Phenyl-1H-pyrazol-3-yl 472.5 >99.5 Pyrazole moiety introduces hydrogen-bonding potential .

Key Findings :

  • Heterocyclic Substituents: Quinoline (10g) and pyrazole (11c) substituents improve solubility and purity (>99.5%) compared to thiophenyl derivatives .
  • Synthetic Optimization: High-purity compounds (e.g., 11c) are achieved via dual chromatography (normal phase + amine phase) .

Fluorinated Analogues

Perfluoroalkyl derivatives exhibit unique properties:

Compound () Structure Molecular Formula Notes
Heptafluoro-N-(2,3-dichlorophenyl)butanamide C11H5Cl2F7NO Enhanced metabolic stability and resistance to oxidation.
Nonafluoro-N-phenylpentanamide C11H6F9NO Extreme lipophilicity limits aqueous solubility.

Key Findings :

  • Fluorination increases metabolic stability but may reduce solubility, necessitating formulation adjustments for bioavailability .

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